Eicosapentaenoic Acid Ethyl-d5 Ester

Description

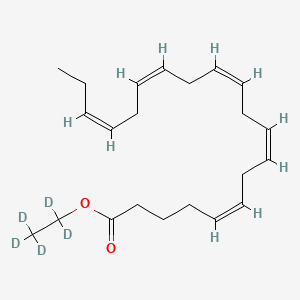

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i2D3,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQPWTVBQMWLSZ-GBJCQEPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Convergence of Bioactivity and Analytical Precision

An In-Depth Technical Guide to Eicosapentaenoic Acid Ethyl-d5 Ester: Properties, Applications, and Analytical Methodologies

Eicosapentaenoic acid (EPA) is a vital omega-3 polyunsaturated fatty acid renowned for its significant biological activities, including its role in reducing inflammation and its use in managing hypertriglyceridemia.[1][2] The ethyl ester form, known as icosapent ethyl, is a clinically significant therapeutic agent used to mitigate cardiovascular risk.[3][4][5] For researchers and drug development professionals, the accurate quantification of icosapent ethyl in biological matrices is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.

This guide focuses on Eicosapentaenoic Acid Ethyl-d5 Ester (EPA-d5-EE), the deuterated analogue of icosapent ethyl. The strategic replacement of five hydrogen atoms with their stable isotope, deuterium, renders this molecule an indispensable tool in modern analytical chemistry. While chemically almost identical to the therapeutic compound, its increased mass allows it to serve as a superior internal standard for mass spectrometry-based quantification.[6][7] This document provides a comprehensive overview of its chemical properties, the principles behind its application, and detailed protocols for its use, grounded in the principles of analytical integrity.

Core Chemical and Physical Properties

Eicosapentaenoic Acid Ethyl-d5 Ester is structurally identical to its non-labeled counterpart, with the exception of five deuterium atoms on the ethyl group. This subtle modification is the cornerstone of its utility, creating a mass shift that is easily resolvable by a mass spectrometer without significantly altering its chemical behavior.

Table 1: Physicochemical Properties of Eicosapentaenoic Acid Ethyl-d5 Ester

| Property | Value | Source(s) |

| Formal Name | 5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, ethyl-d5 ester | [8] |

| Synonyms | EPA ethyl ester-d5, Icosapent ethyl-d5, C20:5 ethyl ester-d5 | [7][8] |

| Molecular Formula | C₂₂H₂₉D₅O₂ | [8][9][10] |

| Molecular Weight | ~335.5 g/mol | [8][10] |

| Parent Drug CAS | 86227-47-6 (Unlabeled) | [7][11] |

| Deuteration Purity | ≥98-99% isotopic enrichment | [6][8] |

| Physical Form | Typically supplied as a solution in a solvent like ethanol | [8] |

| Solubility | Soluble in DMF, DMSO, and Ethanol (>100 mg/ml) | [8] |

The key to its function lies in the near-identical physicochemical properties to the analyte. The deuterium substitution does not appreciably affect polarity, volatility, or ionization efficiency, which are critical for consistent behavior during sample preparation and analysis.

Caption: Structural comparison showing deuterium labeling on the ethyl group.

The Principle of Isotopic Dilution Mass Spectrometry: A Self-Validating System

The "gold standard" for quantification in bioanalysis is isotopic dilution mass spectrometry.[12] A deuterated internal standard (DIS) is the ideal tool for this technique because it behaves virtually identically to the target analyte through every step of the analytical process.[13][14]

Causality Behind the Choice:

-

Sample Extraction: Any loss of the analyte during sample preparation (e.g., protein precipitation, liquid-liquid extraction) will be mirrored by a proportional loss of the DIS. The ratio of analyte to DIS remains constant, correcting for extraction inefficiency.[6][15]

-

Chromatographic Co-elution: Due to their identical chemical structures, the analyte and the DIS exhibit the same retention time in liquid chromatography (LC).[13] This ensures they enter the mass spectrometer's ion source at the same moment, experiencing the same matrix effects.

-

Ionization Efficiency: Matrix components can suppress or enhance the ionization of a target analyte. Because the DIS co-elutes with the analyte, it is subject to the exact same degree of ion suppression or enhancement.[6][15] The ratio-based calculation effectively cancels out this variability.

The final quantification is based on the ratio of the analyte's mass spectrometer signal to the known concentration of the internal standard's signal. This ratiometric approach inherently corrects for variations that would otherwise compromise the accuracy and precision of the results.[14]

Caption: The principle of co-elution and ratiometric signal correction.

Analytical Workflow: Quantification in Biological Matrices

The following protocol outlines a robust, self-validating method for quantifying Eicosapentaenoic Acid Ethyl Ester in human plasma using LC-MS/MS with EPA-d5-EE as the internal standard.

Experimental Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

-

Eicosapentaenoic Acid Ethyl Ester (Analyte reference standard)

-

Eicosapentaenoic Acid Ethyl-d5 Ester (Internal Standard)

-

Human Plasma (K₂EDTA)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Water with 0.1% Formic Acid (LC-MS Grade)

-

96-well collection plates

2. Preparation of Standards and Working Solutions:

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards of both the analyte and internal standard in methanol to create primary stock solutions.

-

Analyte Working Solutions: Perform serial dilutions of the analyte stock solution with 50:50 acetonitrile:water to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will be used for protein precipitation.

3. Sample Preparation (Protein Precipitation):

-

Step 3.1: Aliquot 50 µL of plasma samples, calibration standards, or quality control samples into a 96-well plate.

-

Step 3.2: Add 200 µL of the IS Working Solution (50 ng/mL in acetonitrile) to each well. The high volume of organic solvent serves to precipitate plasma proteins while simultaneously delivering a fixed amount of the internal standard.

-

Step 3.3: Vortex the plate for 2 minutes at high speed to ensure thorough mixing and complete protein precipitation.

-

Step 3.4: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Step 3.5: Carefully transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 60% B, ramp to 98% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions (Example):

-

Analyte (EPA-EE): Q1: 331.3 m/z -> Q3: 285.2 m/z

-

Internal Standard (EPA-d5-EE): Q1: 336.3 m/z -> Q3: 290.2 m/z

-

-

Source Parameters: Optimize source temperature, gas flows, and spray voltage for maximum signal intensity.

Caption: Bioanalytical sample preparation workflow.

Synthesis and Quality Control

The synthesis of EPA-d5-EE typically involves the esterification of Eicosapentaenoic Acid-d5 with ethanol-d5 or a related deuterated ethylating agent. More complex enzymatic syntheses using lipase can also be employed for high efficiency and specificity.[16]

Critical Quality Attributes:

-

Chemical Purity: Must be high (>99%) to prevent interference from other lipid species.[6] This is typically assessed by GC-FID or LC-UV.

-

Isotopic Enrichment: The percentage of molecules that are correctly labeled (d5) must be very high (typically ≥98%).[6] Lower enrichment can lead to isotopic crosstalk, where the d4 or other species contribute to the analyte's signal, compromising accuracy. This is verified by mass spectrometry.

Biological Context and Research Applications

While EPA-d5-EE is not intended for therapeutic use, it is a critical tool for studying the pharmacokinetics of its non-deuterated parent drug, icosapent ethyl.[7] Research applications include:

-

Therapeutic Drug Monitoring: Ensuring patient drug levels are within the therapeutic window.[7]

-

Pharmacokinetic Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles of icosapent ethyl.

-

Metabolic Research: Tracing the metabolic fate of EPA in vivo.[7]

The biological effects of EPA itself are vast, including the modulation of inflammatory pathways and activation of the Nrf2 antioxidant response element.[4][17] Accurate quantification using EPA-d5-EE is essential for correlating these biological effects with specific drug concentrations in tissues and plasma.

References

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- A Review: Use of Deuterated Internal Standards in Mass Spectrometry Techniques. (n.d.). [Source name not available].

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). [Source name not available].

- Cayman Chemical. (n.d.). Eicosapentaenoic Acid ethyl ester-d5.

- Grokipedia. (n.d.). Ethyl eicosapentaenoic acid.

- Veeprho. (n.d.). Eicosapentaenoic Acid Ethyl Ester-D5.

- PubChem. (n.d.). 5,8,11,14,17-Eicosapentaenoic acid, ethyl ester.

- Bhatt, D. L. (2021). Emerging Pathways of Action of Eicosapentaenoic Acid (EPA). Arteriosclerosis, Thrombosis, and Vascular Biology.

- Gedi, S., et al. (2020). Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators. Marine Drugs.

- Kim, J., et al. (2014). Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity. Journal of Lipid Research.

- Guedes, J. Z., et al. (2023). Assessing Omega-3 Therapy and Its Cardiovascular Benefits: What About Icosapent Ethyl? A Systematic Review and Meta-Analysis. Nutrients.

- Kim, J., et al. (2014). Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity. Journal of Lipid Research.

- Pharmaffiliates. (n.d.). Eicosapentaenoic Acid-d5 Ethyl Ester.

- Pharmaffiliates. (n.d.). Eicosapentaenoic Acid Ethyl Ester-D5.

- MedChemExpress. (n.d.). Eicosapentaenoic acid ethyl ester (EPA ethyl ester).

- Chang, H.-M., et al. (2018). Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study. Catalysts.

- Acanthus Research. (n.d.). Eicosapentaenoic Acid-D5 Ethyl Ester.

- Simson Pharma Limited. (n.d.). Eicosapentaenoic Acid Ethyl Ester-D5.

- Lin, Y.-H., et al. (2018). Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method. Journal of Food and Drug Analysis.

- Santa Cruz Biotechnology, Inc. (n.d.). Eicosapentaenoic Acid Ethyl-d5 Ester.

- Li, D., et al. (2019). Preparation of eicosapentaenoic acid ethyl ester from fish oil ethyl esters by continuous batch chromatography. Journal of Chemical Technology & Biotechnology.

- Ballantyne, C. M., et al. (2016). Icosapent ethyl (eicosapentaenoic acid ethyl ester): Effects on remnant-like particle cholesterol from the MARINE and ANCHOR studies. Atherosclerosis.

- Method for industrialized production of eicosapentaenoic acid ethyl ester. (n.d.). Google Patents.

Sources

- 1. Assessing Omega-3 Therapy and Its Cardiovascular Benefits: What About Icosapent Ethyl? A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Emerging Pathways of Action of Eicosapentaenoic Acid (EPA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icosapent ethyl (eicosapentaenoic acid ethyl ester): Effects on remnant-like particle cholesterol from the MARINE and ANCHOR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

- 7. veeprho.com [veeprho.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Eicosapentaenoic Acid-D5 Ethyl Ester - Acanthus Research [acanthusresearch.com]

- 10. scbt.com [scbt.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 15. texilajournal.com [texilajournal.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

Eicosapentaenoic Acid Ethyl-d5 Ester: A Technical Guide for Researchers

An In-depth Exploration of the Physical Characteristics and Analytical Applications of a Key Deuterated Internal Standard

Introduction

Eicosapentaenoic Acid Ethyl-d5 Ester (EPA-d5 Ethyl Ester) is a stable, isotopically labeled form of Eicosapentaenoic Acid Ethyl Ester.[1][2] This deuterated analog serves as a critical internal standard for quantitative analysis, particularly in the field of mass spectrometry.[1][3] Its structural similarity to the endogenous analyte, combined with its distinct mass, allows for enhanced accuracy and precision in bioanalytical and pharmaceutical research.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of EPA-d5 Ethyl Ester, its role as an internal standard, and a detailed protocol for its application in liquid chromatography-mass spectrometry (LC-MS) workflows.

Core Physical and Chemical Properties

The fundamental characteristics of a reference standard are paramount to its effective application. The physical and chemical properties of Eicosapentaenoic Acid Ethyl-d5 Ester are summarized below.

| Property | Value | Source(s) |

| Chemical Name | (5Z,8Z,11Z,14Z,17Z)-5,8,11,14,17-Eicosapentaenoic-19,19,20,20,20-d5 acid, ethyl ester | [2] |

| Synonyms | EPA-d5 ethyl ester, SFE 22:5-d5 | [2][3] |

| CAS Number | 1392217-44-5 | [6][7] |

| Molecular Formula | C22H29D5O2 | [2][7] |

| Molecular Weight | 335.53 g/mol | [1][7] |

| Appearance | Typically supplied as a solution in a solvent like ethanol | [2] |

| Purity | ≥99% deuterated forms (d1-d5) | [2][3] |

| Storage | Recommended storage at -20°C | [8] |

The Scientific Rationale for Deuterated Internal Standards

In quantitative mass spectrometry, particularly when analyzing complex biological matrices, variability can arise from multiple sources, including sample preparation, instrument response, and matrix effects.[5][9] An internal standard is a compound with a known concentration that is added to a sample prior to analysis to correct for these variations.[10]

Deuterated internal standards, such as EPA-d5 Ethyl Ester, are considered the gold standard for LC-MS based quantification.[4] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically almost identical to the analyte of interest.[5] This near-identical chemical behavior ensures that the internal standard and the analyte co-elute during chromatographic separation and experience similar ionization efficiency in the mass spectrometer's ion source.[4][10] However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.[9]

By measuring the ratio of the analyte's signal to the internal standard's signal, researchers can accurately quantify the analyte's concentration, as this ratio remains constant even if sample loss or signal suppression occurs during the analytical process.[9] This normalization is crucial for achieving the high levels of accuracy and reproducibility required in regulated bioanalysis and clinical research.[4]

Conceptual Workflow for Quantification using EPA-d5 Ethyl Ester

The following diagram illustrates the typical workflow for using Eicosapentaenoic Acid Ethyl-d5 Ester as an internal standard in a quantitative LC-MS experiment.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocol: Quantification of Eicosapentaenoic Acid Ethyl Ester

The following is a generalized, step-by-step protocol for the quantification of Eicosapentaenoic Acid Ethyl Ester in a biological matrix (e.g., plasma) using Eicosapentaenoic Acid Ethyl-d5 Ester as an internal standard.

1. Preparation of Stock Solutions:

-

Analyte Stock: Accurately weigh a known amount of Eicosapentaenoic Acid Ethyl Ester and dissolve it in a suitable organic solvent (e.g., ethanol) to prepare a stock solution of a known high concentration (e.g., 1 mg/mL).

-

Internal Standard (IS) Stock: EPA-d5 Ethyl Ester is often supplied in a solution of known concentration (e.g., 1 mg/mL in ethanol).[2] If provided as a solid, prepare a stock solution in a similar manner to the analyte.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Working Solutions: Prepare a series of working solutions of the analyte by serial dilution of the analyte stock solution.

-

Calibration Curve: Create a set of calibration standards by spiking a known volume of the appropriate analyte working solution and a fixed volume of the IS working solution into a blank biological matrix. This will result in a series of samples with known analyte concentrations and a constant IS concentration.

-

Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards. These are used to assess the accuracy and precision of the analytical run.

3. Sample Preparation (Protein Precipitation):

-

To a known volume of the unknown sample, QC, or calibration standard, add a fixed volume of the IS working solution.

-

Add a protein precipitation agent (e.g., a mixture of zinc sulfate and an organic solvent like methanol or acetonitrile) to precipitate proteins.[10]

-

Vortex the samples to ensure thorough mixing.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the prepared samples onto a suitable LC system equipped with a C18 column for reversed-phase chromatography. The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with a small amount of formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good chromatographic separation of the analyte and IS from other matrix components.

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify the analyte and the IS. Specific precursor-to-product ion transitions for both Eicosapentaenoic Acid Ethyl Ester and Eicosapentaenoic Acid Ethyl-d5 Ester are monitored.

5. Data Analysis:

-

The peak areas of the analyte and the IS are integrated using the instrument's software.

-

The peak area ratio (analyte peak area / IS peak area) is calculated for each sample.

-

A calibration curve is constructed by plotting the peak area ratio against the known concentration of the calibration standards. A linear regression analysis is typically applied.

-

The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Safety and Handling

Eicosapentaenoic Acid Ethyl-d5 Ester is intended for research use only.[6][7] While it is not classified as a hazardous substance, standard laboratory safety precautions should be followed.[11] This includes wearing appropriate personal protective equipment such as gloves and safety glasses.[6] In case of contact with skin or eyes, wash with plenty of water.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[6][12]

Conclusion

Eicosapentaenoic Acid Ethyl-d5 Ester is an indispensable tool for researchers requiring accurate and precise quantification of its non-labeled counterpart. Its physical and chemical properties make it an ideal internal standard for LC-MS applications. By understanding the principles behind its use and adhering to validated analytical protocols, scientists can achieve reliable and reproducible results in their studies, from pharmacokinetic research to clinical diagnostics.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- MSDS - Eicosapentaenoic Acid Ethyl-d5 Ester - KM Pharma Solution Private Limited. (n.d.).

- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8).

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.).

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (2025, October 30).

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.).

- 5,8,11,14,17-Eicosapentaenoic acid, ethyl ester - PubChem. (n.d.).

- Eicosapentaenoic Acid Ethyl-d5 Ester | CAS 1392217-44-5 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Eicosapentaenoic Acid Ethyl Ester-D5 - Veeprho. (n.d.).

- Eicosapentaenoic Acid-d5 ethyl ester - Cayman Chemical. (n.d.).

- MATERIAL SAFETY DATA SHEETS EICOSAPENTAENOIC ACID ETHYL ESTER. (n.d.).

- Safety Data Sheet - Biosynth. (2023, September 19).

- Eicosapentaenoic Acid ethyl ester-d5 - Cayman Chemical. (n.d.).

- USP SDS US - CymitQuimica. (2007, April 24).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8).

- Determination and evaluation of EPA and DHA ethyl esters in fish oils using the TMAH transesterification method - PMC - NIH. (n.d.).

- Preparation of eicosapentaenoic acid ethyl ester from fish oil ethyl esters by continuous batch chromatography | Request PDF - ResearchGate. (n.d.).

- 1185247-85-1| Chemical Name : Eicosapentaenoic Acid-d5 Ethyl Ester | Pharmaffiliates. (n.d.).

- Method for industrialized production of eicosapentaenoic acid ethyl ester - Google Patents. (n.d.).

- Eicosapentaenoic Acid (EPA) Analysis - Creative Proteomics. (n.d.).

Sources

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. kmpharma.in [kmpharma.in]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 10. texilajournal.com [texilajournal.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. cleanchemlab.com [cleanchemlab.com]

Eicosapentaenoic Acid Ethyl-d5 Ester: A Guide to Synthesis, Purification, and Characterization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cellular membranes and a precursor to signaling molecules like prostaglandins and leukotrienes.[1] Its profound impact on inflammatory processes and cardiovascular health has made it a focal point of extensive research and therapeutic development.[2] To accurately study its metabolism, pharmacokinetics, and role in complex biological systems, researchers rely on stable isotope-labeled internal standards.

This guide provides a comprehensive technical overview of the synthesis, purification, and analytical characterization of Eicosapentaenoic Acid Ethyl-d5 Ester (EPA-d5-EE). The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise quantification by mass spectrometry and allowing researchers to differentiate the standard from endogenous, unlabeled EPA.[][4][5] Such standards are indispensable tools in lipidomics, metabolic flux analysis, and clinical drug development, where accuracy and reliability are paramount.[][6] We will explore the causal logic behind key experimental choices, from the selection of synthetic pathways to the optimization of high-resolution purification techniques, culminating in a robust analytical workflow for product validation.

Section 1: Synthesis of Eicosapentaenoic Acid Ethyl-d5 Ester

The synthesis of EPA-d5-EE requires a strategic approach that balances efficiency, cost, and the need to preserve the stereochemistry of the five cis-double bonds, which are susceptible to isomerization under harsh conditions. The most common and practical strategy involves the esterification of a pre-synthesized deuterated EPA core.

Strategic Rationale: Why Esterification of EPA-d5?

The primary strategy detailed here is the direct esterification of Eicosapentaenoic Acid-d5 (EPA-d5) with ethanol. This approach is favored for two key reasons:

-

Preservation of Isotopic and Geometric Integrity: The deuterium atoms are typically incorporated at the terminal (omega) end of the fatty acid chain (e.g., 19,19,20,20,20-d5) during the synthesis of the EPA-d5 precursor.[5][7][8] This position is metabolically stable and remote from the reactive carboxylic acid group. By performing the esterification as the final step, the risk of isotopic exchange or double bond isomerization is minimized.

-

Methodological Versatility: The esterification of a carboxylic acid is a fundamental and well-optimized organic reaction. Mild, highly efficient methods, particularly enzymatic catalysis, are readily available and are perfectly suited for delicate PUFA substrates.

Synthetic Pathway: Lipase-Catalyzed Esterification

While traditional acid-catalyzed esterification (e.g., using methanolic HCl or H₂SO₄) is possible, it presents a significant risk of degrading the polyunsaturated backbone of EPA.[9][10] A superior, field-proven approach is enzymatic catalysis, which offers high specificity and operates under mild, non-destructive conditions.

Causality Behind Method Choice: Immobilized Candida antarctica lipase B (commonly marketed as Novozym® 435) is the biocatalyst of choice.[11] Its high efficacy in non-aqueous environments, broad substrate tolerance, and proven success in esterifying PUFAs make it ideal.[12][13] The reaction proceeds with near-perfect selectivity for the carboxyl group, leaving the double bonds and deuterated tail untouched.

Experimental Protocol: Lipase-Catalyzed Synthesis of EPA-d5-EE

This protocol describes a representative lab-scale synthesis.

Materials:

-

Eicosapentaenoic Acid-d5 (EPA-d5)

-

Anhydrous Ethanol (200 proof)

-

Immobilized Candida antarctica lipase B (Novozym® 435)

-

Anhydrous n-hexane (or other suitable organic solvent)

-

Molecular sieves (3Å), activated

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add EPA-d5 (1 equivalent).

-

Solvent and Reagent Addition: Dissolve the EPA-d5 in anhydrous n-hexane. The solvent serves to reduce viscosity and facilitate enzyme-substrate interaction. Add anhydrous ethanol (3-5 equivalents). A slight excess of ethanol drives the reaction equilibrium towards the ester product.

-

Water Removal: Add activated molecular sieves to the reaction mixture. This is a critical step; water is a byproduct of esterification and its presence can promote the reverse reaction (hydrolysis), reducing the final yield.

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon) for 5-10 minutes to displace oxygen, which can oxidize the PUFA backbone.

-

Enzymatic Reaction: Add the immobilized lipase (typically 10-15% by weight of the limiting reactant, EPA-d5). Seal the flask and stir the mixture at a controlled temperature (typically 40-60°C).

-

Reaction Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them via Thin Layer Chromatography (TLC) or GC-MS to observe the conversion of the free fatty acid to its ethyl ester. Reactions are often complete within 24-48 hours.

-

Enzyme Removal: Once the reaction reaches completion, stop the stirring and allow the immobilized enzyme beads to settle. Filter the reaction mixture to recover the catalyst, which can often be washed and reused.

-

Workup: Transfer the filtrate to a separatory funnel and wash with a dilute brine solution to remove any residual ethanol. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude EPA-d5-EE product.

Caption: Workflow for the enzymatic synthesis of EPA-d5-EE.

Section 2: Purification of EPA-d5 Ethyl Ester

The crude product from synthesis contains the desired EPA-d5-EE, but also unreacted starting materials, byproducts, and potentially other lipid impurities. Achieving the >98% chemical and isotopic purity required for a reference standard necessitates a high-resolution chromatographic purification step.

The Purification Challenge

The primary challenge lies in separating EPA-d5-EE from structurally similar fatty acid ethyl esters. These include unlabeled EPA-EE (if the starting material was not 100% isotopically pure) and other PUFAs like docosahexaenoic acid (DHA) ethyl ester, which differ only slightly in chain length and the number of double bonds.[14][15] This demands a purification technique with high resolving power.

Purification Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying fatty acid esters due to its exceptional ability to separate molecules based on subtle differences in hydrophobicity.

Principle of Separation: In a reversed-phase system, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is polar.[14][16] Molecules are separated based on their hydrophobic character: longer, more saturated fatty acid chains have stronger interactions with the C18 stationary phase and thus elute later. Shorter or more unsaturated (and therefore more polar) molecules elute earlier. This principle allows for the fine separation of EPA-EE from both longer-chain (DHA-EE) and more saturated contaminants.

Experimental Protocol: Preparative RP-HPLC Purification

System & Columns:

-

Preparative HPLC system with a UV detector (monitoring at ~210 nm)

-

C18 reversed-phase preparative column

Mobile Phase:

-

A binary solvent system is typically used, for example:

-

Solvent A: Water

-

Solvent B: Acetonitrile or Methanol

-

-

The separation is often performed isocratically (a constant ratio of A and B) or with a shallow gradient to optimize resolution. A common mobile phase composition is 90:10 methanol/water.[16]

Procedure:

-

Sample Preparation: Dissolve the crude EPA-d5-EE product in a minimal amount of the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulates.

-

Column Equilibration: Equilibrate the preparative C18 column with the mobile phase at a stable flow rate until a flat baseline is achieved on the detector.

-

Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the elution profile using the UV detector. Collect fractions corresponding to the main peak, which will be the EPA-d5-EE. It is often wise to collect multiple fractions across the peak (early, middle, late) for individual analysis to ensure the highest purity fractions are pooled.

-

Solvent Removal: Combine the high-purity fractions and remove the mobile phase solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting clear, colorless oil is the purified EPA-d5-EE. It should be stored under an inert atmosphere at low temperatures (-20°C or below) to prevent oxidation.

Alternative Technique: Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular "green" alternative to HPLC for lipid purification. It uses supercritical CO₂ as the primary mobile phase, which is non-toxic and easily removed.[14][15] SFC can offer faster separations and reduced solvent waste, making it highly suitable for industrial-scale purification.[17]

| Feature | Reversed-Phase HPLC (RP-HPLC) | Supercritical Fluid Chromatography (SFC) |

| Principle | Partitioning based on hydrophobicity between a polar mobile phase and nonpolar stationary phase. | Partitioning between a supercritical fluid mobile phase and a stationary phase. |

| Stationary Phase | Octadecyl silane (C18) bonded to silica.[14][16] | Similar to HPLC (e.g., C18, silica). |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures.[16] | Supercritical CO₂ with a polar co-solvent (e.g., methanol).[14][15] |

| Advantages | High resolution, well-established methods, robust and reliable. | Fast separations, reduced organic solvent use, simplified product recovery. |

| Disadvantages | High consumption of organic solvents, longer run times, product recovery requires evaporation of large solvent volumes. | Requires specialized high-pressure equipment, method development can be more complex. |

Section 3: Quality Control and Characterization

The synthesis and purification protocols must form a self-validating system. Each step of characterization confirms the success of the previous stage and ensures the final product meets the stringent requirements for a certified internal standard.

Caption: Integrated workflow for the purification and quality control of EPA-d5-EE.

Chemical Purity and Identity: GC-MS

Gas Chromatography-Mass Spectrometry is the definitive method for assessing the chemical purity of the final product.

-

Why it's authoritative: GC provides exceptional separation of volatile fatty acid esters, resolving EPA-d5-EE from other lipids.[18] The mass spectrometer provides the molecular weight, confirming the identity of the compound and the presence of the five deuterium atoms (a mass increase of 5 Da compared to the unlabeled analog).[19][20] The GC chromatogram's peak area percentage is used to quantify chemical purity.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance provides unambiguous structural confirmation.

-

¹H NMR: Confirms the overall fatty acid structure, including the positions and cis configuration of the double bonds. Crucially, a diminished signal intensity for the terminal methyl protons (relative to other protons) provides strong evidence of deuteration at that site.

-

²H NMR: Directly observes the deuterium nuclei, confirming the location of the isotopic labels on the molecule.

Isotopic Enrichment: High-Resolution Mass Spectrometry

This analysis quantifies the percentage of the desired d5 species relative to other isotopic forms (d0, d1, d2, etc.).

-

Why it's authoritative: High-resolution MS can resolve the isotopologues and provide their relative abundances. This is the ultimate validation of the isotopic labeling process and is critical for the standard's use in quantitative assays.[21] An enrichment level of ≥99% d-forms is typically required for high-quality internal standards.[7]

Conclusion

The successful production of high-purity Eicosapentaenoic Acid Ethyl-d5 Ester is a multi-stage process that hinges on a deep understanding of lipid chemistry and analytical science. The strategic choice of a mild, enzyme-catalyzed synthesis is crucial for preserving the integrity of the polyunsaturated backbone. This must be followed by a high-resolution purification technique, such as RP-HPLC, capable of resolving the target molecule from closely related lipid species. Finally, a rigorous, multi-pronged analytical approach employing GC-MS, NMR, and high-resolution MS provides a self-validating workflow, ensuring the final product possesses the chemical purity, structural identity, and isotopic enrichment required for its critical role as an internal standard. These well-characterized standards are fundamental tools that enable the accuracy and reproducibility of research in lipidomics, pharmacology, and clinical diagnostics.

References

- Title: Isotope Labeled Fatty Acids & Lipids Source: Google Cloud URL

- Title: Stable isotopes of fatty acids: current and future perspectives for advancing trophic ecology Source: Royal Society Publishing URL

- Title: Purification of Polyunsaturated Fatty Acid Esters from Tuna Oil with Supercritical Fluid Chromatography Source: JAOCS URL

- Title: A Comparative Guide to Isotopic Labeling Strategies for Fatty Acid Research Source: BenchChem URL

- Title: An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells Source: PubMed URL

- Title: Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry Source: Lipids URL

- Title: Purification of polyunsaturated fatty acid esters from tuna oil with supercritical fluid chromatography Source: ResearchGate URL

- Source: MedchemExpress.

- Source: Lipids (via Sci-Hub)

- Title: Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry Source: Semantic Scholar URL

- Title: Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: AOCS Lipid Library URL

- Title: Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 Source: MDPI URL

- Title: The Indispensable Role of Deuterated Standards in Lipidomics: A Technical Guide Source: BenchChem URL

- Title: Synthesis of DHA/EPA Ethyl Esters via Lipase-Catalyzed Acidolysis Using Novozym® 435: A Kinetic Study Source: MDPI URL

- Title: Synthesis of novel deuterated lipids and surfactants Source: ESS URL

- Source: AOCS Lipid Library (2020)

- Title: Enhanced Production of EPA-Derived Anti-Inflammatory Metabolites after Oral Administration of a Novel Self-Emulsifying Highly Purified EPA Ethyl Ester Formulation (MND-2119)

- Title: Eicosapentaenoic Acid (EPA)

- Title: Process for purification of EPA (eicosapentanoic acid)

- Title: PROCESS FOR PURIFICATION OF EPA (EICOSAPENTANOIC ACID)

- Title: Continuous Production of DHA and EPA Ethyl Esters via Lipase-Catalyzed Transesterification in an Ultrasonic Packed-Bed Bioreactor Source: MDPI URL

- Title: Eicosapentaenoic Acid-d5 ethyl ester Source: Cayman Chemical URL

- Title: 5,8,11,14,17-Eicosapentaenoic acid Source: American Chemical Society URL

- Title: Ethyl (5Z,8Z,11Z,14Z,17E)

- Title: Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil Source: MDPI URL

- Title: cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester (19,19,20,20,20-D₅)

- Title: Ethyl all cis-5,8,11,14,17-eicosapentaenoate Source: Chem-Impex URL

- Title: High dose eicosapentaenoic acid ethyl ester: effects on lipids and neutrophil leukotriene production in normal volunteers Source: NIH URL

- Title: Method for preparing docosahexaenoic acid ethyl esters Source: Google Patents URL

Sources

- 1. acs.org [acs.org]

- 2. Enhanced Production of EPA-Derived Anti-Inflammatory Metabolites after Oral Administration of a Novel Self-Emulsifying Highly Purified EPA Ethyl Ester Formulation (MND-2119) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. veeprho.com [veeprho.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. isotope.com [isotope.com]

- 9. aocs.org [aocs.org]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Sustainable Synthesis of Omega-3 Fatty Acid Ethyl Esters from Monkfish Liver Oil | MDPI [mdpi.com]

- 14. lib3.dss.go.th [lib3.dss.go.th]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. WO2011095838A1 - Method for preparing docosahexaenoic acid ethyl esters - Google Patents [patents.google.com]

- 18. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Sci-Hub. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry / Lipids, 1985 [sci-hub.jp]

- 20. researchgate.net [researchgate.net]

- 21. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Eicosapentaenoic Acid Ethyl-d5 Ester: Elucidating the Deuterium Labeling for Advanced Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Eicosapentaenoic Acid Ethyl-d5 Ester (EPA-d5-EE), a critical internal standard for the quantitative analysis of eicosapentaenoic acid (EPA) and its ethyl ester form. We will elucidate the precise location of the deuterium labels, a crucial factor for its application in mass spectrometry-based assays. Furthermore, this guide will detail the synthetic rationale for its preparation, outline a comprehensive analytical characterization workflow, and provide insights into its application in pharmacokinetic and metabolic research.

Introduction: The Imperative for Stable Isotope-Labeled Standards in Lipidomics

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a molecule of significant interest in pharmaceutical development and clinical research due to its therapeutic effects, particularly in cardiovascular diseases.[1] Accurate and precise quantification of EPA and its metabolites in biological matrices is paramount for understanding its pharmacokinetics, pharmacodynamics, and overall efficacy.

Mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is the gold standard for such quantitative analyses.[2][3][4] The inherent variability of sample preparation and instrument response necessitates the use of an internal standard. An ideal internal standard is a compound that is chemically identical to the analyte but has a different mass, allowing for its distinct detection. Stable isotope-labeled compounds, such as Eicosapentaenoic Acid Ethyl-d5 Ester, serve this purpose with exceptional reliability.[5]

Unveiling the Molecular Architecture: The Position of Deuterium Labeling

The efficacy of a deuterated internal standard is fundamentally dependent on the position and stability of the isotope labels. In the case of Eicosapentaenoic Acid Ethyl-d5 Ester, the five deuterium atoms are strategically placed on the ethyl group of the ester moiety.

This is confirmed by its chemical nomenclature and structural identifiers provided by various chemical suppliers. The IUPAC name is ethyl-(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate-d5, and the SMILES notation is CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(OC([2H])(C([2H])([2H])[2H])[2H])=O, which explicitly shows the deuterium atoms on the ethyl group.

Molecular Structure of Eicosapentaenoic Acid Ethyl-d5 Ester

Caption: Molecular structure of Eicosapentaenoic Acid Ethyl-d5 Ester.

This specific labeling is advantageous because the ester linkage is generally stable during sample extraction and analysis, minimizing the risk of deuterium-hydrogen exchange and ensuring the integrity of the mass difference between the standard and the analyte.

Synthesis and Purification: A Guided Approach

The synthesis of Eicosapentaenoic Acid Ethyl-d5 Ester is typically achieved through the esterification of the free fatty acid, eicosapentaenoic acid, with deuterated ethanol (ethanol-d6).

Synthetic Strategy: Fischer Esterification

The most common and direct method for this synthesis is the Fischer esterification.[6] This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the alcohol.

Reaction Scheme:

Eicosapentaenoic Acid + Ethanol-d6 --(H+)--> Eicosapentaenoic Acid Ethyl-d5 Ester + H2O

The use of a deuterated alcohol, ethanol-d6 (CD3CD2OD), is the key to introducing the five deuterium atoms onto the ethyl group. The reaction is driven to completion by using an excess of the deuterated ethanol and removing the water formed during the reaction.

Step-by-Step Synthetic Protocol

-

Reactant Preparation: Eicosapentaenoic acid (high purity) is dissolved in a suitable solvent, such as toluene or hexane.

-

Addition of Deuterated Alcohol: A molar excess of ethanol-d6 is added to the reaction mixture.

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is introduced.[6]

-

Reaction Conditions: The mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash. The organic layer is then dried over anhydrous sodium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Final Purification: The crude product is purified by column chromatography on silica gel to yield the high-purity Eicosapentaenoic Acid Ethyl-d5 Ester.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of EPA-d5-EE.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Eicosapentaenoic Acid Ethyl-d5 Ester.

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for confirming the incorporation of the deuterium labels.

-

Expected Molecular Ion: The molecular weight of the unlabeled Eicosapentaenoic Acid Ethyl Ester is 330.5 g/mol . With the incorporation of five deuterium atoms, the expected molecular weight of the labeled compound is 335.5 g/mol .

-

Mass Spectrum Analysis: In the mass spectrum, the molecular ion peak ([M]+) for Eicosapentaenoic Acid Ethyl-d5 Ester should be observed at m/z 335.5. This represents a clear +5 Da shift compared to the unlabeled analogue.

-

Fragmentation Pattern: The fragmentation pattern in GC-MS can also provide structural confirmation. A characteristic fragment of ethyl esters is the loss of the ethoxy group (-OCH2CH3). For the deuterated compound, a corresponding loss of the d5-ethoxy group (-OCD2CD3) would be observed. Additionally, a prominent fragment resulting from the McLafferty rearrangement is often seen for ethyl esters, which would also show a mass shift in the deuterated analogue.[7]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ (m/z) |

| Eicosapentaenoic Acid Ethyl Ester | C22H34O2 | 330.5 | 330.5 |

| Eicosapentaenoic Acid Ethyl-d5 Ester | C22H29D5O2 | 335.5 | 335.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the precise location of the deuterium atoms.

-

¹H NMR: In the ¹H NMR spectrum of Eicosapentaenoic Acid Ethyl-d5 Ester, the characteristic signals for the ethyl protons—a quartet at approximately 4.1 ppm (for the -OCH2- group) and a triplet at around 1.2 ppm (for the -CH3 group)—will be absent. The other signals corresponding to the fatty acid chain will remain.

-

²H NMR (Deuterium NMR): A ²H NMR spectrum would show signals corresponding to the deuterium atoms on the ethyl group, providing definitive proof of their location.

-

¹³C NMR: In the ¹³C NMR spectrum, the carbons of the ethyl group will show a slight upfield shift and the signals will be broadened or appear as multiplets due to coupling with deuterium.

Application as an Internal Standard

Eicosapentaenoic Acid Ethyl-d5 Ester is primarily used as an internal standard in quantitative bioanalysis.[2][3][4]

Protocol for Quantitative Analysis

-

Sample Preparation: A known amount of Eicosapentaenoic Acid Ethyl-d5 Ester is spiked into the biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction process.

-

Extraction: Lipids, including the analyte and the internal standard, are extracted from the matrix using a suitable organic solvent system (e.g., Folch or Bligh-Dyer methods).

-

Derivatization (if necessary): If analyzing for the free acid form of EPA, a derivatization step to form the ethyl ester may be performed.

-

LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analyte (EPA ethyl ester) and the internal standard (EPA-d5-EE) are separated chromatographically and detected by the mass spectrometer.

-

Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve.

Quantitative Analysis Workflow

Sources

Eicosapentaenoic Acid Ethyl-d5 Ester mass spectrometry fragmentation pattern

An In-depth Technical Guide to the Mass Spectrometric Fragmentation of Eicosapentaenoic Acid Ethyl-d5 Ester

Introduction

Eicosapentaenoic Acid (EPA) is an omega-3 polyunsaturated fatty acid of significant interest in pharmaceutical and nutraceutical research.[1] For quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled internal standards are indispensable for achieving accuracy and precision. Eicosapentaenoic Acid Ethyl-d5 Ester (EPA-d5-EE) is a widely utilized internal standard for the quantification of its non-labeled counterpart, EPA ethyl ester (EPA-EE), a common form in prescription omega-3 formulations.[2][3][4]

This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of EPA-d5-EE. As a Senior Application Scientist, this document is structured to deliver not just observational data, but the underlying chemical logic, enabling researchers to develop and troubleshoot robust analytical methods. We will explore the fragmentation patterns generated by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the two predominant analytical platforms for this application.

Molecular Profile:

-

Chemical Name: (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoic acid, ethyl-d5 ester

-

Structural Note: This guide focuses on the common commercial form where the five deuterium atoms are located on the ethyl ester moiety (ethyl-d5).[3][4] This specific labeling is critical as it dictates which fragment ions will carry the mass shift, a key consideration for method development. An alternative labeling on the terminal acyl chain (19,19,20,20,20-d5) exists and would produce a different fragmentation pattern, which will be discussed for comparative purposes.[2]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Fatty acid ethyl esters (FAEEs) are well-suited for GC analysis due to their increased volatility compared to free fatty acids. Electron Ionization (EI) at a standard 70 eV is the most common ionization technique, inducing reproducible and extensive fragmentation that provides a structural fingerprint of the molecule.

Causality of EI Fragmentation

Upon entering the EI source, the EPA-d5-EE molecule is bombarded with high-energy electrons, ejecting one of its own electrons to form a radical cation, [M]⁺•, at m/z 335.5. Due to the high energy imparted, this molecular ion is unstable and undergoes a series of predictable fragmentation reactions to dissipate the excess energy. For polyunsaturated esters, the molecular ion peak is often of very low abundance or entirely absent.[5]

The primary fragmentation pathways are driven by the functional groups: the ethyl ester and the polyunsaturated acyl chain.

Key Fragmentation Pathways for EPA-d5-EE:

-

McLafferty Rearrangement: This is a hallmark fragmentation of esters possessing a γ-hydrogen on the alkyl chain. It involves a six-membered ring transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This results in the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.

-

Significance: For an ethyl ester, this rearrangement characteristically produces an ion at m/z 88 . Critically, because the deuterium labels are on the ethyl group, this fragment does not contain the label and therefore appears at the same mass as for the non-labeled EPA-EE.[6] This is a crucial distinction from the fragmentation of fatty acid methyl esters (FAMEs), which famously produce a McLafferty ion at m/z 74.[7]

-

-

α-Cleavage (Loss of the Ethoxy-d5 Radical): The bond between the carbonyl carbon and the ester oxygen is susceptible to cleavage. This results in the loss of the deuterated ethoxy radical (•OCD₂CD₃), which has a mass of 50 Da.

-

Resulting Ion: This pathway generates a stable acylium ion ([C₂₀H₂₉O]⁺) at m/z 285.5 . This is a highly diagnostic fragment, as the 5 Da shift directly confirms the location of the label on the ester group.

-

-

Hydrocarbon Chain Fragmentation: The long polyunsaturated carbon chain undergoes fragmentation, typically producing clusters of ions separated by 14 mass units (–CH₂–).[8] The presence of double bonds creates energetically favorable allylic cleavage points, leading to a complex but characteristic pattern in the lower mass range of the spectrum. These fragments are generally less useful for quantitative analysis compared to the high-mass diagnostic ions.

Data Presentation: Key Diagnostic Ions in EI-MS

| Ion Description | Proposed Structure / Formation | EPA-EE (Analyte) m/z | EPA-d5-EE (Internal Std.) m/z | Rationale for Shift |

| Molecular Ion | [M]⁺• | 330.5 | 335.5 | Full molecule with d5 label |

| Acylium Ion | [M - •OCD₂CD₃]⁺ | 285.5 | 285.5 | Loss of the ethoxy group (d0 vs d5) |

| McLafferty Ion | [C₄H₈O₂]⁺• | 88.1 | 88.1 | Fragment does not contain the ethyl group |

| Ethyl Cation | [CD₂CD₃]⁺ | 29.0 | 34.0 | Ethyl group contains the d5 label |

Diagram: EI-MS Fragmentation of EPA-d5-EE

Caption: Primary EI fragmentation pathways for EPA-d5-EE.

Experimental Protocol: GC-EI-MS Analysis

This protocol provides a validated starting point for the quantitative analysis of EPA-EE using EPA-d5-EE as an internal standard.

-

Sample Preparation (Plasma): a. To 200 µL of plasma, add 20 µL of EPA-d5-EE internal standard working solution (e.g., 5 µg/mL in ethanol). b. Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex for 1 minute. c. Centrifuge at 3000 x g for 10 minutes to separate the layers. d. Transfer the lower organic layer to a clean vial. e. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. f. Reconstitute the residue in 100 µL of hexane for injection.

-

Gas Chromatography Conditions:

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Splitless, 250°C.

-

Column: DB-23 (30 m x 0.25 mm, 0.25 µm) or equivalent polar cyanopropyl column suitable for FAME/FAEE separation.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 min.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 240°C, hold for 5 min.

-

-

-

Mass Spectrometry Conditions:

-

MS System: Agilent 5977B MSD or equivalent single quadrupole or ion trap system.[9]

-

Ionization Mode: Electron Ionization (EI), 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).[7]

-

Analyte (EPA-EE): Monitor m/z 285.5, 88.1.

-

Internal Standard (EPA-d5-EE): Monitor m/z 285.5, 88.1, 335.5 (if visible). The key is that the acylium ion is the same, but it elutes at the time of the deuterated standard. A better approach if co-elution is imperfect is to use a unique ion if possible. Correction and Expert Insight: A better strategy is to monitor ions that differentiate the two. For EPA-EE, monitor m/z 330.5 and the acylium from loss of ethoxy, [M-45]⁺. For EPA-d5-EE, monitor m/z 335.5 and the acylium from loss of d5-ethoxy, [M-50]⁺. However, since the acylium ion at m/z 285.5 is identical, chromatographic separation is paramount.

-

-

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices like plasma, offering superior sensitivity and selectivity.[10][11] The analysis of FAEEs is typically performed using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[12][13] APCI is often preferred for these relatively nonpolar lipids as it can provide more robust ionization.

Causality of CID Fragmentation

In the ion source, EPA-d5-EE is ionized to form a protonated precursor ion, [M+H]⁺, at m/z 336.5. This ion is then mass-selected in the first quadrupole (Q1), passed into a collision cell (Q2) where it is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon), and the resulting product ions are analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides two layers of mass selectivity, dramatically reducing chemical noise.

Key Fragmentation Pathway for [M+H]⁺:

The most facile and dominant fragmentation pathway for the protonated ethyl ester is the neutral loss of the alcohol moiety.[14]

-

Neutral Loss of Deuterated Ethanol: The protonated precursor ion readily eliminates a neutral molecule of deuterated ethanol (HOCD₂CD₃), which has a mass of 51 Da.

-

Resulting Ion: This loss generates the same stable acylium ion ([C₂₀H₂₉O]⁺) observed in EI-MS, at m/z 285.2 (monoisotopic). This specific transition from the precursor to the product ion is highly specific and ideal for MRM-based quantification.

-

Data Presentation: Diagnostic MRM Transitions

The power of using EPA-d5-EE as an internal standard is fully realized in LC-MS/MS. It co-elutes with the analyte, experiencing the exact same matrix effects, but is differentiated by the mass of its precursor ion.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Neutral Loss | Rationale |

| EPA-EE (Analyte) | 331.3 | 285.2 | 46.1 (C₂H₅OH) | Loss of ethanol from the non-labeled ester. |

| EPA-d5-EE (Internal Std.) | 336.3 | 285.2 | 51.1 (C₂D₅OH) | Loss of d5-ethanol from the labeled ester. |

Diagram: LC-MS/MS Workflow and Fragmentation

Caption: Workflow for LC-MS/MS analysis using MRM.

Experimental Protocol: LC-MS/MS Analysis

This protocol is adapted from validated methods for FAEE quantification in human plasma.[12][13][15]

-

Sample Preparation (Plasma Protein Precipitation): a. To 100 µL of plasma in a microcentrifuge tube, add 20 µL of EPA-d5-EE internal standard working solution. b. Add 400 µL of ice-cold acetonitrile to precipitate proteins. c. Vortex vigorously for 2 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to an autosampler vial for injection.

-

Liquid Chromatography Conditions:

-

LC System: Shimadzu Nexera X2 or equivalent.

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 1.0 mM Ammonium Acetate in Water.

-

Mobile Phase B: Methanol.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

Start at 80% B.

-

Linear gradient to 100% B over 5 minutes.

-

Hold at 100% B for 3 minutes.

-

Return to 80% B and re-equilibrate for 2 minutes.

-

-

-

Tandem Mass Spectrometry Conditions:

-

MS System: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Source: APCI, Positive Ion Mode.

-

Source Temperature: 400°C.

-

Curtain Gas: 35 psi.

-

Collision Gas (CAD): Set to medium or optimized value.

-

MRM Transitions: Monitor the transitions listed in the data table above. Dwell time of 100 ms per transition.

-

Conclusion

Understanding the mass spectrometric fragmentation of Eicosapentaenoic Acid Ethyl-d5 Ester is fundamental to its effective use as an internal standard. The position of the deuterium label on the ethyl group provides highly diagnostic mass shifts that are leveraged differently by GC-MS and LC-MS/MS. In EI-MS, the key is observing the loss of the 50 Da deuterated ethoxy radical, while the characteristic m/z 88 McLafferty ion remains unshifted. In LC-MS/MS, the 5 Da mass difference in the precursor ion and the subsequent neutral loss of 51 Da (deuterated ethanol) to form a common product ion provides the ideal scenario for robust, selective, and accurate quantification by Multiple Reaction Monitoring. This guide provides the foundational principles and practical protocols for researchers to confidently apply this critical reagent in their analytical workflows.

References

-

Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Rohwedder, W. K., Emken, E. A., & Wolf, D. J. (1985). Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry. Lipids, 20(5), 303–311. [Link]

-

Gagné, S., et al. (2007). Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. Journal of Lipid Research, 48(1), 249-256. [Link]

- Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.).

-

Lie Ken Jie, M. S. F., & Choi, Y. C. (1992). Mass spectral studies of deuterium‐labelled picolinyl fatty esters in the determination of double‐bond positions. Journal of the American Oil Chemists' Society, 69(12), 1245–1247. [Link]

-

Gallaher, D., et al. (2007). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 55(1), 53-59. [Link]

-

Myher, J. J., & Kuksis, A. (1989). Routine gas chromatographic/mass spectrometric analysis of fatty acid methyl esters using the ion trap detector. Journal of Chromatography B: Biomedical Sciences and Applications, 496, 1-21. [Link]

-

Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(3), 139-152. [Link]

-

Eicosapentaenoic Acid Ethyl Ester-D5. (n.d.). Veeprho. Retrieved January 21, 2026, from [Link]

-

Results of GC-MS/MS FAMEs method optimization. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Eicosapentaenoic acid. (2024). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. (2012). Journal of Lipid Research, 53(1), 166-175. [Link]

-

Craske, J. D., & Bannon, C. D. (1987). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of the American Oil Chemists' Society, 64(10), 1413-1417. [Link]

-

Comparative Lipidomics Unveils Species-Specific Lipid Signatures in Three Zanthoxylum Species. (2022). Metabolites, 12(5), 416. [Link]

-

Determination of Fatty Acid Ethyl Esters in Dried Blood Spots by LC-MS/MS as Markers for Ethanol Intake: Application in a Drinking Study. (2016). Journal of Analytical Toxicology, 40(4), 282-288. [Link]

-

Sharkey, A. G., Shultz, J. L., & Friedel, R. A. (1959). Mass Spectra of Esters. Formation of Rearrangement Ions. Analytical Chemistry, 31(1), 87-94. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

HSC Chemistry. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns [Video]. YouTube. [Link]

- On-line structural information of flavonoids by liquid chromatography/diode array detection/negative-atmospheric pressure chemical ionization-multistage mass spectrometry. (2005). Rapid Communications in Mass Spectrometry, 19(19), 2771-2780.

-

Zhang, Y., et al. (2020). LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study. Biomedical Chromatography, 34(10), e4905. [Link]

- Mass Spectrometry: Fragmentation. (n.d.).

-

Viswanathan, S., et al. (2017). A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 141, 250-261. [Link]

-

LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study. (2020). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-420. [Link]

-

A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study. (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]

Sources

- 1. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. veeprho.com [veeprho.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tdx.cat [tdx.cat]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Routine gas chromatographic/mass spectrometric analysis of fatty acid methyl esters using the ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel liquid chromatography/tandem mass spectrometry (LC-MS/MS) based bioanalytical method for quantification of ethyl esters of Eicosapentaenoic acid (EPA) and Docosahexaenoic acid (DHA) and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

Navigating the Spectral Landscape: A Technical Guide to the NMR Analysis of Eicosapentaenoic Acid Ethyl-d5 Ester

Abstract

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Eicosapentaenoic Acid Ethyl-d5 Ester (EPA-d5-EE). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical methodologies for acquiring and interpreting the ¹H and ¹³C NMR spectra of this isotopically labeled polyunsaturated fatty acid ester. We will explore the structural rationale behind chemical shift assignments, the profound impact of deuterium labeling on the spectral output, and detailed protocols for both qualitative structural elucidation and precise quantitative analysis (qNMR). This guide aims to serve as an authoritative resource, blending foundational principles with field-proven insights to empower robust and reliable NMR-based characterization of EPA-d5-EE.

Introduction: The Significance of Eicosapentaenoic Acid and Isotopic Labeling

Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is of significant interest in the pharmaceutical and nutraceutical industries for its diverse physiological benefits. The ethyl ester form is a common delivery vehicle for EPA. The introduction of a stable isotope label, such as deuterium (²H or D), into the molecular structure creates a powerful tool for a variety of analytical applications. Eicosapentaenoic Acid Ethyl-d5 Ester is specifically designed for use as an internal standard in quantitative analyses by NMR, gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] The deuterium labeling provides a distinct mass signature and unique NMR properties that allow for precise differentiation from the unlabeled analyte.

This guide will focus on the NMR spectroscopic characterization of EPA-d5-EE, providing the necessary framework for its confident identification and quantification.

Molecular Structure and the Impact of Deuteration

The foundational step in interpreting any NMR spectrum is a thorough understanding of the molecule's structure. Eicosapentaenoic Acid Ethyl Ester is a 22-carbon fatty acid with five cis double bonds and an ethyl ester functional group. The systematic IUPAC name is ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate.

Crucially, in the commercially available Eicosapentaenoic Acid Ethyl-d5 Ester, the five deuterium atoms are located on the terminal ethyl group of the fatty acid chain, specifically at the C-19 and C-20 positions. This specific labeling pattern is confirmed by suppliers such as Cayman Chemical.[4][5] This seemingly subtle modification has profound and predictable effects on the resulting NMR spectra.

Effects on the ¹H NMR Spectrum

The most direct consequence of replacing protons with deuterium is the disappearance of signals in the ¹H NMR spectrum at the sites of deuteration. Deuterium has a different gyromagnetic ratio and resonates at a much different frequency than protons, making it effectively "invisible" in a standard ¹H NMR experiment.[4] Therefore, for EPA-d5-EE, the characteristic signals corresponding to the terminal methyl (C-20) and adjacent methylene (C-19) protons of the fatty acid chain will be absent.

Effects on the ¹³C NMR Spectrum

The impact of deuterium labeling on the ¹³C NMR spectrum is more nuanced. While the carbon atoms themselves are still present, their spectral appearance is altered by the attached deuterium atoms:

-

Signal Splitting: Due to one-bond coupling between carbon and deuterium (¹J-C,D), the signals for the deuterated carbons will be split into multiplets. A -CD₂- group will appear as a 1:2:3:2:1 pentet, and a -CD₃ group will appear as a 1:3:6:7:6:3:1 septet.

-

Reduced Signal Intensity: The total intensity of the carbon signal is distributed among the lines of the multiplet, leading to a decrease in the signal-to-noise ratio for any single peak compared to its protonated counterpart.

-

Changes in Relaxation Times: The primary relaxation mechanism for protonated carbons is the dipole-dipole interaction with directly attached protons. When protons are replaced by deuterium, this mechanism becomes much less efficient, leading to significantly longer spin-lattice relaxation times (T₁). This is a critical consideration for quantitative NMR experiments.

-

Absence of Nuclear Overhauser Effect (nOe): The nOe enhancement, which increases the signal intensity of carbons upon proton decoupling, is absent for deuterated carbons.

Experimental Protocols: From Sample Preparation to Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous experimental design and execution. This section outlines a robust protocol for the analysis of Eicosapentaenoic Acid Ethyl-d5 Ester.

Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is the most common and suitable solvent for fatty acid esters due to its excellent dissolving power and relatively clean spectral window.

-

Sample Concentration:

-

For ¹H NMR, a concentration of 5-25 mg of the fatty acid ester in 0.6-0.7 mL of CDCl₃ is recommended.

-

For ¹³C NMR, a higher concentration of 50-100 mg is advisable to compensate for the lower natural abundance of the ¹³C isotope.

-

-

Internal Standard:

-

For chemical shift referencing, tetramethylsilane (TMS) is added to the CDCl₃ at a concentration of 0.03% (δ = 0.00 ppm).

-

For quantitative NMR (qNMR), a certified internal standard with a known concentration, such as 1,4-dioxane or maleic acid, should be accurately weighed and added to the sample. The choice of qNMR standard should be one with sharp signals that do not overlap with the analyte signals.

-

NMR Data Acquisition

The following parameters are recommended for acquiring high-quality ¹H and ¹³C NMR spectra on a standard 400 or 500 MHz spectrometer.

¹H NMR Acquisition:

-

Experiment: Standard single-pulse experiment (zg30 or similar).

-

Pulse Angle: 30-90 degrees. For quantitative analysis, a 90° pulse is recommended.

-

Spectral Width: Approximately 16 ppm, centered around 5 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (D1):

-

For qualitative analysis, a delay of 1-2 seconds is sufficient.

-